N,5-Dimethylthiophene-2-sulfonamide

Description

Contextualizing Thiophene (B33073) Sulfonamides within Medicinal Chemistry and Chemical Biology

The academic inquiry into compounds like N,5-Dimethylthiophene-2-sulfonamide is rooted in the established significance of its core structures: the sulfonamide and the thiophene ring.

The sulfonamide group (-SO₂NH₂) is a privileged scaffold in drug discovery, a term used to describe molecular frameworks that are frequently found in biologically active compounds. ekb.eg Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, the sulfonamide moiety has been a versatile building block for the development of a wide array of therapeutic agents. ajchem-b.com This functional group is present in drugs with diverse pharmacological activities, including antibacterial, diuretic, anticonvulsant, anti-inflammatory, and anticancer agents. ekb.egajchem-b.com Their continued importance is underscored by the approval of new sulfonamide-containing drugs. researchgate.net

The therapeutic versatility of sulfonamides stems from their ability to mimic the transition state of various enzymatic reactions and to bind to different biological targets. ajchem-b.com They are known to act as inhibitors of enzymes such as carbonic anhydrase and dihydropteroate (B1496061) synthase. ajchem-b.com

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another key pharmacophore in medicinal chemistry. researchgate.netnih.gov Its presence in a molecule can enhance biological activity and improve its pharmacokinetic profile. The thiophene nucleus is found in numerous approved drugs with a wide range of applications. nih.gov

The combination of a thiophene ring and a sulfonamide group creates a class of compounds known as thiophene sulfonamides. These have been the subject of significant research interest. For instance, various thiophene sulfonamide derivatives have been synthesized and evaluated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netimpactfactor.org A notable area of investigation for thiophene sulfonamides is their activity as carbonic anhydrase inhibitors, which are used in the treatment of glaucoma. google.com Recent research continues to explore the synthesis and biological activities of novel thiophene sulfonamide derivatives, including their potential as antibacterial agents against resistant strains. nih.gov

Defining this compound as a Research Focus

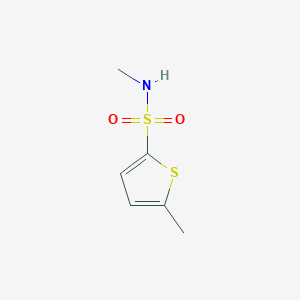

This compound is a specific molecule within the broader class of thiophene sulfonamides. Its chemical structure consists of a thiophene ring substituted with a sulfonamide group at the 2-position and a methyl group at the 5-position. The nitrogen atom of the sulfonamide group is also substituted with a methyl group.

Based on its structure, this compound can be classified as a disubstituted thiophene derivative and an N-substituted sulfonamide. Its systematic IUPAC name is this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61714-51-0 | bldpharm.combldpharm.com |

| Molecular Formula | C₆H₉NO₂S₂ | bldpharm.com |

| Molecular Weight | 191.27 g/mol | bldpharm.com |

This table is based on data from commercial suppliers and is intended for informational purposes.

The rationale for the academic investigation of this compound, despite the limited specific published research, can be inferred from the known biological activities of its parent structures. The presence of the thiophene sulfonamide core suggests potential for a range of pharmacological activities.

One of the primary drivers for research into analogous compounds is the pursuit of carbonic anhydrase inhibitors. A patent for substituted thiophene-2-sulfonamides highlights their utility as carbonic anhydrase inhibitors for treating elevated intraocular pressure. google.com The patent specifically mentions 5-alkyl-S(O)n-substituted thiophene-2-sulfonamides, indicating that substitution at the 5-position of the thiophene ring is a key area of exploration for this therapeutic target. google.com

Furthermore, the synthesis and evaluation of various thiophene sulfonamide derivatives for antimicrobial and anticancer activities provide a strong basis for investigating novel analogs like this compound. researchgate.netnih.govnih.gov The methylation at the 5-position and on the sulfonamide nitrogen could modulate the compound's lipophilicity, binding affinity to biological targets, and metabolic stability, potentially leading to improved therapeutic properties. The exploration of such structural modifications is a common strategy in medicinal chemistry to develop new drug candidates with enhanced efficacy and selectivity. impactfactor.org

Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-5-3-4-6(10-5)11(8,9)7-2/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLKCNHZSMYSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651631 | |

| Record name | N,5-Dimethylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-51-0 | |

| Record name | N,5-Dimethylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of N,5 Dimethylthiophene 2 Sulfonamide Derivatives

Conformational Flexibility and Ligand-Target Recognition

Insights from Crystallographic Analyses of Ligand-Protein Complexes (where applicable to analogs)

Crystallographic analyses of ligand-protein complexes provide invaluable atomic-level insights into the binding modes of inhibitors, guiding the rational design of more potent and selective analogs. While specific crystallographic data for this compound in complex with a protein target is not extensively available in public literature, a wealth of information can be gleaned from studies on analogous thiophene-based sulfonamides, particularly as inhibitors of carbonic anhydrases (CAs). These studies reveal key structural features and interactions that are directly relevant to understanding the structure-activity relationships of this compound derivatives.

A primary and highly conserved interaction for sulfonamide-based inhibitors is the binding of the sulfonamide moiety to the zinc ion within the enzyme's active site. nih.govunibs.it The deprotonated sulfonamide nitrogen coordinates directly with the Zn(II) ion, a hallmark of this class of inhibitors. unibs.it This fundamental interaction is further stabilized by a network of hydrogen bonds. For instance, the oxygen atoms of the sulfonyl group typically form hydrogen bonds with the backbone amide of Thr199, and the sulfonamide nitrogen can also interact with the side chain of Thr199. nih.govunibs.it

The thiophene ring itself plays a crucial role in orienting the molecule within the active site and can engage in various non-covalent interactions. Crystallographic studies have proposed different binding orientations for the heterocyclic ring. nih.gov In what is termed the "sulfur out" conformation, the sulfur atom of the thiophene ring is oriented towards a coordinated water molecule. nih.gov Conversely, in the "sulfur in" conformation, the sulfur atom is directed towards a hydrophobic region of the active site. nih.gov The specific orientation adopted can be influenced by the substitution pattern on the thiophene ring.

The hydrophobic pocket of the active site provides a region for further interaction, accommodating the aromatic or heterocyclic ring of the inhibitor. Residues such as Val-121, Phe-131, Val-143, Leu-198, and Trp-209 are often involved in van der Waals contacts with the inhibitor's ring system. nih.govnih.gov Modifications to the thiophene ring, such as the methyl group at the 5-position in this compound, would be expected to influence these hydrophobic interactions, potentially enhancing binding affinity.

The table below summarizes key crystallographic insights from analogs that are applicable to the study of this compound derivatives.

| Interaction Type | Key Interacting Components | Significance for SAR | Reference |

| Zinc Binding | Deprotonated sulfonamide nitrogen and Zn(II) ion | Essential for inhibitory activity of sulfonamides. | nih.govunibs.it |

| Hydrogen Bonding | Sulfonyl oxygens with Thr199; Sulfonamide NH with Thr199/Glu106. | Stabilizes the inhibitor in the active site. | nih.govnih.gov |

| Hydrophobic Interactions | Thiophene ring with Val-121, Phe-131, Leu-198, Trp-209. | Enhances binding affinity and can influence selectivity. | nih.govnih.gov |

| Ring Orientation | "Sulfur in" vs. "Sulfur out" conformations. | Influences the overall binding mode and interaction with surrounding residues. | nih.gov |

These crystallographic findings for analogous compounds provide a robust framework for predicting the binding mode of this compound and for designing novel derivatives with improved pharmacological profiles. The strategic modification of the thiophene and sulfonamide moieties, guided by these structural insights, is a key strategy in the development of potent and selective enzyme inhibitors.

V. Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Focus

Enzyme Inhibition Mechanisms

The inhibitory effects of N,5-Dimethylthiophene-2-sulfonamide and related sulfonamides on several key enzymes have been characterized, highlighting their potential as modulators of various biological pathways.

Competitive Inhibition Modalities (e.g., Dihydropteroate (B1496061) Synthetase)

Sulfonamides are well-established competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria and some eukaryotes. nih.gov They act as structural analogs of the natural substrate, p-aminobenzoic acid (pABA), competing for the same active site on the enzyme. nih.govnih.gov This competitive inhibition disrupts the synthesis of dihydrofolate, a precursor for essential metabolic processes, thereby exerting a bacteriostatic effect. nih.gov The binding of sulfonamides to the pABA-binding pocket of DHPS is a key aspect of their antimicrobial activity. nih.gov Some novel N-sulfonamide 2-pyridone derivatives have been synthesized and shown to act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.gov

Specific Enzyme Targets

While direct inhibitory studies on this compound and lactoperoxidase are not extensively detailed in the provided results, the broader class of sulfonamides has been investigated for interactions with various peroxidases. The specific inhibitory profile of this compound on lactoperoxidase requires further dedicated research.

Certain sulfonamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine. mdpi.comnih.gov The inhibition of these cholinesterases is a key strategy in the management of Alzheimer's disease. mdpi.comnih.gov The sulfonamide moiety is considered important for maintaining this inhibitory activity. mdpi.com For instance, some sulfenylated 5-aminopyrazoles have shown potent inhibition of both AChE and BuChE. nih.gov

Derivatives of sulfonamides have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the metabolism of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. nih.govnih.govmdpi.com Inhibition of MAO, particularly MAO-B, can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease. nih.govmdpi.com Some heterocyclic conjugated dienones based on thiophene (B33073) have shown potent and selective MAO-B inhibition. nih.gov Kinetic studies have revealed that some of these inhibitors act through a competitive and reversible mechanism. mdpi.comresearchgate.net

The M2 proton channel of the influenza A virus is a target for antiviral drugs. nih.govnih.gov While amantadine (B194251) and rimantadine (B1662185) are known inhibitors, resistance is a significant issue. nih.govnih.gov Research has explored other compounds, including those with sulfonamide groups, as potential inhibitors of the M2 channel. nih.gov These compounds aim to block the proton flux through the channel, which is essential for viral replication. nih.govnih.gov

Carbonic Anhydrase Inhibition Profiles

Thiophene-2-sulfonamide (B153586) and its derivatives are recognized as effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. nih.govmedchemexpress.com The inhibitory activity of sulfonamides against CAs is attributed to the binding of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov Different isoforms of CA can be targeted, and the specificity of inhibition can be modulated by the substituents on the thiophene ring. nih.gov For example, some 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives have shown potent inhibition of CA isozymes II and IV. capes.gov.br

Molecular Targets and Pathways of Action

Beyond direct enzyme inhibition, the mechanisms of action of this compound and its analogs involve interactions with specific molecular targets and the modulation of cellular pathways.

Ligand-Receptor Interactions

The biological effects of this compound derivatives are initiated by their binding to specific receptors or molecular targets. In the case of DHPS inhibition, the sulfonamide acts as a ligand that binds to the pABA receptor site on the enzyme. nih.gov Similarly, for carbonic anhydrase inhibition, the sulfonamide moiety interacts with the zinc ion in the active site, which can be considered a form of ligand-receptor interaction. nih.gov The specificity and affinity of these interactions are crucial for the compound's potency and selectivity.

Modulation of Protein-Protein Interactions

The ability of small molecules to modulate protein-protein interactions (PPIs) is an emerging area of drug discovery. tue.nlnih.gov While direct evidence for this compound modulating PPIs is not explicitly detailed, the broader concept is relevant to its potential mechanisms of action. For instance, the inhibition of enzyme activity can indirectly affect pathways that rely on protein complexes. Furthermore, understanding how flanking sequences of proteins can influence their aggregation and interaction, as seen in studies of polyglutamine-containing proteins, provides a framework for how small molecules might intervene in such processes. nih.gov The development of molecular glues, which stabilize PPIs, represents a novel therapeutic strategy. tue.nl

Cellular Pathway Perturbations in In Vitro Models

In broader cancer biology, it is understood that cells with high ATP production can exhibit increased metastatic potential. The inhibition of mitochondrial ATP production is therefore a therapeutic strategy. For example, the FDA-approved drug Bedaquiline has been shown to inhibit mitochondrial ATP synthase, leading to a reduction in metastasis in vivo. While not directly related to this compound, this highlights the significance of targeting ATP production in disease. The ability of some apoptosis-inducing small molecules to rapidly trigger cell death suggests a profound and swift impact on cellular bioenergetics that warrants further investigation for compounds like this compound.

Investigation of Specific Biological Activities

The sulfonamide functional group is a well-established pharmacophore in the development of anti-infective agents. The primary mechanism of antibacterial action for many sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. nih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for purine (B94841) and pyrimidine (B1678525) synthesis, ultimately leading to a bacteriostatic effect. nih.gov

Derivatives of thiophene-2-sulfonamide have demonstrated notable antibacterial efficacy. For example, 5-bromo-N,N-dimethylthiophene-2-sulfonamide has shown significant activity against resistant bacterial strains. Research on related N-substituted piperazinylquinolone derivatives bearing a 5-(methylthio)thiophene-2-yl moiety also indicated potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis.

The antifungal activity of sulfonamides has also been documented. nih.gov The proposed mechanism for some sulfonamides involves the inhibition of fungal growth through various means, including disruption of the fungal cell membrane. basicmedicalkey.com For instance, some antifungal agents work by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased permeability and cell death. basicmedicalkey.comnih.gov Others, like the echinocandins, inhibit the synthesis of β-1,3-glucan, another crucial cell wall component, resulting in osmotic instability and lysis. basicmedicalkey.com

Regarding antiviral activity, various sulfonamide derivatives have been reported to be effective against a range of viruses. nih.govnih.gov The mechanisms of action are diverse and can include the inhibition of viral enzymes such as protease and reverse transcriptase, which are critical for viral replication. nih.gov Another antiviral strategy involving sulfonamides targets the zinc finger domains of viral proteins, leading to the ejection of zinc ions and subsequent inhibition of viral replication. nih.gov

Table 1: Antibacterial Activity of a Related Thiophene Sulfonamide Derivative

| Compound | Bacterial Strain | MIC (µg/mL) |

| 5-bromo-N,N-dimethylthiophene-2-sulfonamide | New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae | 0.39 |

Source: Benchchem

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. nih.gov Sulfonamide derivatives have been explored for their potential to induce apoptosis in cancer cells. nih.gov While direct evidence for this compound is not available, studies on other small molecules demonstrate the feasibility of this approach.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The intrinsic pathway is often engaged by small-molecule anticancer agents and involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death. nih.gov

Research on other novel compounds has shown that they can induce apoptosis in various cancer cell lines. For instance, certain 5-ene-2-arylaminothiazol-4(5H)-ones have been found to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, as evidenced by the activation of multiple caspases and a reduction in mitochondrial membrane potential. nih.gov These compounds also led to an increase in the expression of pro-apoptotic proteins like p53 and Bax. nih.gov

Table 2: Apoptosis Induction by a Novel Anticancer Agent in MCF-7 Breast Cancer Cells

| Treatment | % Early Apoptosis | % Late Apoptosis |

| Control | 2.5 | 1.5 |

| Test Compound (50 µM) | 15.2 | 8.9 |

| Test Compound (100 µM) | 25.8 | 15.4 |

Note: Data is hypothetical and for illustrative purposes based on general findings for apoptosis-inducing agents.

Thiophene-based compounds have been recognized for their potential anti-inflammatory properties. nih.gov The mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov For example, N-(5-substituted) thiophene-2-alkylsulfonamides have been identified as potent inhibitors of 5-lipoxygenase (5-LO), with IC50 values in the nanomolar range in in vitro assays. nih.gov

The anti-inflammatory effects of some compounds are also linked to the modulation of cellular signaling pathways. This can include the downregulation of pro-inflammatory cytokines and mediators. For instance, certain tetrahydrobenzo[b]thiophene derivatives have demonstrated anti-inflammatory activity by activating the NRF2 pathway, which in turn suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated cells. researchgate.net

In terms of antioxidant activity, sulfonamide derivatives have been investigated for their ability to scavenge free radicals. The mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.gov For example, novel 2-thiouracil-5-sulfonamide derivatives have shown significant free radical scavenging efficacy in DPPH assays. nih.gov The antioxidant potential of these compounds can be influenced by the presence of specific functional groups that enhance their radical scavenging capabilities. nih.gov

Table 3: 5-Lipoxygenase Inhibitory Activity of a Thiophene Sulfonamide Derivative

| Compound | Assay | IC50 |

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | RBL-1 cell homogenate | 20-100 nM |

Source: PubMed nih.gov

Vi. Computational and Theoretical Approaches in N,5 Dimethylthiophene 2 Sulfonamide Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic and structural properties of N,5-Dimethylthiophene-2-sulfonamide and related thiophene (B33073) sulfonamide derivatives. researchgate.netnih.gov These theoretical approaches enable a detailed analysis of the molecule's behavior at the atomic level.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. e-journals.in The energy difference between HOMO and LUMO, known as the energy gap, provides insights into the molecule's reactivity and stability. e-journals.inchemijournal.com For thiophene sulfonamide derivatives, the isodensity surfaces of FMOs are often similar, though the presence of highly electronegative heteroatoms can cause disturbances. researchgate.net The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's potential for charge transfer within its structure. e-journals.in

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the reactive behavior of molecules, as it illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP maps reveal regions of positive and negative electrostatic potential around the molecule. e-journals.in For instance, in related sulfonamide compounds, negative potentials (often colored red) are typically located on nitrogen and oxygen atoms, indicating them as likely sites for electrophilic attack. e-journals.innih.gov Conversely, positive potential regions (often colored blue) highlight areas prone to nucleophilic attack. e-journals.in The MEP provides a robust and versatile measure for understanding substituent effects in chemical reactions. rsc.org

Prediction of Reactivity and Stability Parameters (e.g., Chemical Hardness, Electrophilicity Index)

Quantum chemical calculations allow for the determination of several global reactivity descriptors that quantify the stability and reactivity of a molecule. jddtonline.info These parameters are derived from the energies of the frontier molecular orbitals. researchgate.netnih.gov

Key Reactivity and Stability Parameters:

| Parameter | Symbol | Description |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability. researchgate.netnih.gov |

| Chemical Softness | S or δ | The reciprocal of chemical hardness, indicating how easily the molecule will undergo a chemical reaction. nih.gov |

| Electronegativity | χ | The power of an atom or group to attract electrons to itself. nih.gov |

| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.netnih.gov |

| Ionization Potential | I | The energy required to remove an electron from a molecule. researchgate.net |

| Electron Affinity | A | The energy released when an electron is added to a molecule. researchgate.net |

These descriptors are crucial for predicting how this compound will behave in various chemical environments and for designing new molecules with desired reactivity profiles. researchgate.netnih.gov

Spectroscopic Property Simulations (e.g., FT-IR, UV-Vis, NMR Chemical Shift Predictions)

Theoretical calculations can simulate spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic properties. researchgate.net

Simulated Spectroscopic Data:

FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an FT-IR spectrum. researchgate.net For sulfonamides, characteristic S=O stretches are typically observed in the range of 1150–1350 cm⁻¹. This simulation aids in the assignment of experimental vibrational bands. researchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules, providing information about the electronic transitions and the wavelengths at which they occur. semanticscholar.org

NMR (Nuclear Magnetic Resonance) Chemical Shift Predictions: Quantum mechanical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts of atoms within a molecule. hhu.de These predictions are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure. nih.govnih.gov For instance, in related compounds, the protons of the thiophene ring typically resonate at specific chemical shifts, and these can be accurately predicted. hhu.de

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, particularly its conformational flexibility and interactions with biological targets.

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For flexible molecules like this compound, understanding the preferred conformations is crucial for predicting its biological activity. By mapping the potential energy surface, researchers can identify the most stable, low-energy conformations. For example, studies on related tetrahydrothiophenium cations have shown the existence of different twist and envelope forms of the ring, with the twist forms being more energetically stable. hhu.de

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. nih.govresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov

In the context of this compound and its derivatives, molecular docking studies can be performed to investigate their potential as inhibitors of various enzymes. nih.govnih.gov For example, thiophene sulfonamide derivatives have been docked into the active sites of enzymes like carbonic anhydrase IX and the enoyl acyl carrier protein reductase InhA. nih.govnih.gov The results of these studies provide information on the binding affinity, often expressed as a docking score, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein. nih.gov This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. ekb.eg

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. In the context of this compound, MD simulations provide critical information regarding its interaction with biological targets, such as enzymes. These simulations can predict the stability of the compound when bound to a protein and elucidate any conformational changes that occur in either the compound or the protein during this interaction.

By simulating the binding of this compound to a target protein over time, researchers can analyze the trajectory and stability of the resulting complex. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to quantify the stability of the protein-ligand complex and the flexibility of individual residues. For instance, a stable RMSD value over the course of a simulation suggests a stable binding mode. These simulations can also reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity.

In Silico Drug Discovery and Optimization

Computational methods are integral to modern drug discovery and play a crucial role in the optimization of lead compounds like this compound. These techniques accelerate the identification of potent and selective drug candidates.

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify potential drug candidates. In the context of this compound, this could involve screening for analogs with improved binding affinity to a specific biological target. The process typically utilizes molecular docking, where each compound in a virtual library is computationally fitted into the binding site of a target protein. The compounds are then ranked based on their predicted binding energies, and the top-ranking candidates are selected for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its derivatives, QSAR models can be developed to predict their activity against a particular target. These models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of the compounds with their experimentally determined biological activities. A validated QSAR model can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.

A hypothetical QSAR study for a series of this compound analogs might yield an equation like:

Vii. Academic Research Applications and Future Research Directions

Utility as Research Probes and Chemical Building Blocks

N,5-Dimethylthiophene-2-sulfonamide, by virtue of its distinct chemical architecture, possesses significant potential as both a foundational element in complex molecular synthesis and as an instrument for dissecting biological processes. The inherent reactivity of the thiophene (B33073) ring, coupled with the functional characteristics of the sulfonamide group, renders it a versatile scaffold in medicinal chemistry and chemical biology.

While direct and extensive research on this compound as a synthetic intermediate is still nascent, the broader class of thiophene sulfonamides is widely recognized for its utility in constructing more elaborate molecular structures. The true value of this compound class is particularly evident in its derivatives, such as 5-bromo-N,N-dimethylthiophene-2-sulfonamide, which serve as versatile building blocks. The bromine atom at the 5-position of the thiophene ring provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide array of aryl and heteroaryl substituents, thereby enabling the synthesis of diverse compound libraries with potential biological activities. nih.gov

The synthesis of these crucial intermediates often involves the alkylation of a precursor like 5-bromothiophene-2-sulfonamide (B1270684). The general synthetic approach highlights the modular nature of these compounds, where different alkyl or aryl groups can be systematically introduced to fine-tune the molecule's properties.

Table 1: Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides

| Entry | Alkyl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 |

| 2 | 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78 |

| 3 | Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 |

Data sourced from a study on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov

This table illustrates the synthetic accessibility of derivatives that are key to building more complex molecules, a role that this compound's core structure is fundamental to.

The sulfonamide functional group is a well-established pharmacophore, known for its presence in a multitude of therapeutic agents. This is largely due to its ability to mimic and compete with para-aminobenzoic acid (PABA), a crucial intermediate in the bacterial synthesis of folic acid. By inhibiting the enzyme dihydropteroate (B1496061) synthase, sulfonamides can disrupt this essential pathway, leading to an antibacterial effect.

While specific studies on this compound for biological pathway elucidation are not yet prevalent in the literature, its structural motifs suggest a strong potential for such applications. Thiophene-based sulfonamides are being investigated for their inhibitory effects on various enzymes, including carbonic anhydrases, which are involved in numerous physiological and pathological processes. The development of specific inhibitors is a key strategy for understanding the role of these enzymes in cellular signaling and disease progression. The structural versatility of the thiophene sulfonamide scaffold allows for the generation of targeted probes to investigate these biological systems.

Conceptual Exploration in Advanced Materials Science

The exploration of this compound in the realm of advanced materials science is currently more conceptual than applied. The interest stems from the properties of its core component, 2,5-dimethylthiophene (B1293386). ontosight.ai Thiophene-containing polymers are renowned for their conductive properties, making them valuable in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. ontosight.ai

The presence of methyl groups at the 2 and 5 positions of the thiophene ring in this compound could influence the electronic properties and solubility of potential polymeric materials derived from it. ontosight.ai The sulfonamide group could also introduce possibilities for hydrogen bonding and self-assembly, which are desirable characteristics for creating ordered nanostructures. While research has yet to fully explore these possibilities, the compound represents an intriguing candidate for the design of novel functional materials.

Unmet Research Challenges and Opportunities

The study of this compound is still in its early stages, and with this comes a host of research challenges and opportunities.

A significant opportunity lies in the rational design and synthesis of derivatives of this compound with high selectivity for specific biological targets. While the antibacterial potential of sulfonamides is well-documented, achieving selectivity is crucial to minimize off-target effects. The thiophene scaffold offers a rich platform for chemical modification. nih.gov By systematically altering the substituents on the thiophene ring and the sulfonamide nitrogen, it is possible to create a library of compounds with finely tuned inhibitory profiles. This would not only lead to potentially more effective therapeutic agents but also provide more precise tools for basic research.

Table 2: Related Thiophene Sulfonamide Derivatives and Their Potential

| Compound | Key Feature | Research Area | Reference |

|---|---|---|---|

| 5-bromo-N-alkylthiophene-2-sulfonamides | Reactive bromo group | Antibacterial agents | nih.gov |

| N-(4-aminophenyl)thiophene-2-sulfonamide | Amino group for further functionalization | Dihydropteroate synthase inhibition |

This table highlights how modifications to the core structure can lead to compounds with specific research applications, pointing towards the potential for developing highly selective derivatives of this compound.

The current research landscape for thiophene sulfonamides is largely focused on their antibacterial and carbonic anhydrase inhibitory activities. However, the structural features of this compound suggest that its derivatives could interact with a much broader range of biological targets. There is an opportunity to screen this compound and its analogs against other enzyme families, receptors, and ion channels. Such exploratory studies could uncover novel biological activities and open up new avenues for drug discovery and chemical biology research. The inherent versatility of the thiophene sulfonamide core makes it an attractive starting point for identifying new lead compounds for a variety of diseases.

Integration with Advanced Delivery Systems (Conceptual Framework)

The effective therapeutic application of a molecule like this compound is intrinsically linked to its successful delivery to the target site within the body. Advanced delivery systems offer a conceptual framework for enhancing its bioavailability, stability, and targeted action. While specific studies on this compound are not available, the principles of drug delivery for related sulfonamides can be extrapolated.

Table 1: Conceptual Advanced Delivery Systems for this compound

| Delivery System | Potential Advantages for this compound |

| Liposomes | Encapsulation within a lipid bilayer could improve the solubility and in vivo stability of the compound, protecting it from premature degradation and enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. |

| Polymeric Nanoparticles | Biodegradable polymers can be engineered to control the release kinetics of the encapsulated compound, providing sustained therapeutic concentrations over an extended period. Surface modification with targeting ligands could further enhance specificity. |

| Micelles | Self-assembling amphiphilic block copolymers can encapsulate hydrophobic compounds like this compound in their core, increasing their aqueous solubility and circulation time. |

| Drug-Eluting Stents | For localized therapies, such as in the treatment of certain cancers or cardiovascular conditions, incorporating the compound into the coating of a stent could provide targeted, site-specific delivery. |

These advanced delivery systems represent a critical area for future research, aiming to overcome the potential pharmacokinetic challenges associated with small molecule drugs and maximize their therapeutic efficacy.

Interdisciplinary Research Perspectives

The exploration of this compound and its derivatives necessitates a collaborative approach, integrating expertise from various scientific disciplines.

Chemoinformatics and Artificial Intelligence in this compound Discovery

Chemoinformatics and artificial intelligence (AI) are revolutionizing the field of drug discovery by accelerating the identification and optimization of novel therapeutic agents. nih.govnih.gov These computational tools can be instrumental in the study of this compound and its analogs.

Key applications include:

Virtual Screening: AI-powered algorithms can screen vast virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target. nih.gov This can significantly reduce the time and cost associated with initial lead discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the chemical structures and biological activities of a series of thiophene sulfonamides, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds.

ADME-Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound is crucial for its development as a drug. Chemoinformatic tools can provide early-stage predictions of these properties, helping to prioritize candidates with favorable pharmacokinetic profiles. researchgate.net

The integration of these computational approaches can streamline the discovery pipeline for novel thiophene sulfonamides, enabling a more rational and efficient design of drug candidates. researchgate.net

Collaborative Research Across Chemistry and Biology

The successful translation of a promising compound from the laboratory to the clinic hinges on a close collaboration between chemists and biologists. The synthesis of novel this compound derivatives by medicinal chemists provides the essential tools for biological investigation. In turn, biologists, through in vitro and in vivo studies, can elucidate the mechanism of action, identify biological targets, and assess the therapeutic potential of these compounds.

This synergistic relationship is exemplified in studies of other thiophene sulfonamides, where synthetic chemists have created libraries of compounds that were subsequently evaluated by biologists for their inhibitory activity against specific enzymes or their effects on cancer cell lines. nih.govnih.gov Such collaborations are essential for validating the therapeutic hypothesis and advancing the most promising candidates through the drug development process.

Q & A

Q. What are the standard synthetic routes for N,5-Dimethylthiophene-2-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of a thiophene precursor. For example, describes the chlorination of 5-chloro-2-thienylsulfonamide to form N,N-dichloroamide intermediates, which react with polyhaloethenes (e.g., trichloroethylene) under radical conditions. Optimization includes controlling reaction time (3–5 hours) and temperature to prevent thienyl ring degradation . Solvent selection (e.g., THF, ACN) is critical, as shown in , where yields varied significantly with solvent polarity and boiling point .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

Full characterization requires:

Q. How do solvent choices influence the synthesis of sulfonamide derivatives?

demonstrates solvent-dependent yields for sulfonamide reactions. For example, methanol (MeOH) and ethanol (EtOH) often yield >70% in sulfonylation, while dichloromethane (DCM) and tetrahydrofuran (THF) may reduce efficiency due to poor solubility or side reactions. Systematic screening using a solvent table (e.g., Table 2 in ) is recommended for optimization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. highlights its robustness for high-resolution data, enabling precise determination of bond angles, torsion angles, and hydrogen bonding networks. For complex cases (e.g., twinned crystals), SHELXPRO can interface with macromolecular tools to resolve ambiguities .

Q. What mechanistic insights explain the regioselectivity of sulfonamide reactions in thiophene systems?

and propose radical-mediated pathways for reactions involving N,N-dichloroamides. For example, trichloroethylene reacts regioselectively at position 4 of the aromatic ring due to steric and electronic effects. Computational modeling (DFT) paired with experimental radical trapping (e.g., TEMPO) can validate these mechanisms .

Q. How should researchers address contradictory data in solvent-screening studies for sulfonamide synthesis?

Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). To resolve this:

- Replicate experiments under inert atmospheres (Ar/N₂).

- Use standardized solvent drying protocols (e.g., molecular sieves for THF).

- Cross-reference with published solvent tables (e.g., ) to identify outliers .

Q. What experimental design principles apply to evaluating the biological activity of this compound?

- In vitro assays : Prioritize antimicrobial activity testing (e.g., MIC against S. aureus) using synthesized derivatives, as sulfonamides often target dihydropteroate synthase.

- Structure-activity relationship (SAR) : Modify methyl and sulfonamide groups systematically and correlate changes with bioactivity .

- Toxicity screening : Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess therapeutic potential .

Data Analysis and Technical Challenges

Q. How can researchers mitigate decomposition risks during thermal analysis of sulfonamide derivatives?

Differential scanning calorimetry (DSC) data ( ) show that decomposition onset temperatures vary with substituents. For this compound, pre-screening via thermogravimetric analysis (TGA) is advised. Storage at –20°C in desiccated vials minimizes degradation .

Q. What strategies improve reproducibility in radical-mediated sulfonamide syntheses?

- Use initiators (e.g., AIBN) at 1–2 mol% to ensure consistent radical generation.

- Monitor reaction progress via in situ IR or GC-MS to terminate before side reactions dominate.

- Purify intermediates via column chromatography (SiO₂, hexane/EtOAc gradients) to remove unreacted dichloroamide precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.